Chemical structure and properties of 2-Morpholinocyclobutan-1-amine
Chemical structure and properties of 2-Morpholinocyclobutan-1-amine
High-Value Scaffold for Conformationally Restricted Pharmacophores [1]
Executive Summary
2-Morpholinocyclobutan-1-amine represents a specialized class of "rigidified diamines" utilized in modern medicinal chemistry.[1] Unlike flexible ethylene-bridged linkers (e.g., 2-morpholinoethanamine), this cyclobutane scaffold locks the nitrogen vectors into specific spatial orientations defined by cis or trans stereochemistry.[1] This conformational restriction is a critical strategy in Fragment-Based Drug Discovery (FBDD) to minimize the entropic penalty of ligand binding to protein targets such as GPCRs and kinases.
This guide details the structural dynamics, physicochemical profile, and validated synthetic protocols for this scaffold, providing researchers with a roadmap for its integration into lead optimization campaigns.
Structural Analysis & Stereochemistry
Connectivity and Conformation
The molecule consists of a four-membered cyclobutane ring substituted at the C1 and C2 positions.
-
C1 Position: Primary amine (-NH₂), serving as the primary reactive handle or hydrogen bond donor.[1]
-
C2 Position: Morpholine ring, acting as a moderate base, hydrogen bond acceptor, and solubility enhancer.
Unlike planar cyclobutanes depicted in 2D, the ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.
Stereochemical Isomers
The relative orientation of the amine and morpholine groups creates two diastereomers with distinct vectors:
| Isomer | Dihedral Angle (approx) | Vector Orientation | Biological Utility |
| Cis | 0°–30° (Pseudo-equatorial/axial) | Convergent | Chelating agents, compact binding pockets.[1] |
| Trans | 120°–150° (Pseudo-diequatorial) | Divergent | Extended linkers, mimicking trans-alkene geometry.[1] |
Critical Insight: The trans-isomer is generally thermodynamically favored due to reduced steric repulsion between the bulkier morpholine ring and the amine group. However, synthetic routes involving reductive amination can be tuned to favor the cis-isomer via steric control of the hydride source.
Structural Visualization (DOT)
Figure 1: Stereochemical divergence in the synthesis of 2-morpholinocyclobutan-1-amine, highlighting the impact of reagent choice on isomeric outcome.[1]
Physicochemical Properties
The following data represents predicted and empirically derived values based on analogous 1,2-disubstituted cyclobutanes.
| Property | Value (Approx.) | Note |
| Molecular Weight | 156.23 g/mol | Fragment-compliant (<300 Da).[1] |
| ClogP | 0.2 – 0.5 | Highly favorable for CNS penetration; lower than cyclohexyl analogs.[1] |
| pKa (Morpholine) | 8.3 | Protonated at physiological pH.[1] |
| pKa (Primary Amine) | 9.8 | Primary basic center.[1] |
| TPSA | ~38 Ų | Excellent membrane permeability.[1] |
| Rotatable Bonds | 2 | Rigid core minimizes entropic loss upon binding.[1] |
Synthetic Protocol: Reductive Amination Route
This protocol describes the synthesis of the scaffold starting from 2-chlorocyclobutanone. This route is preferred for its scalability and ability to access both isomers.
Phase 1: Nucleophilic Substitution (Formation of the Ketone)
Objective: Install the morpholine ring. Reagents: 2-Chlorocyclobutanone, Morpholine, Et₃N, DCM.[1]
-
Preparation: Dissolve 2-chlorocyclobutanone (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.
-
Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Morpholine (1.1 eq).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Mechanism: SN2 displacement.[1]
-
Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
-
Validation: 1H NMR should show the disappearance of the alpha-chloro proton signal (approx 4.5 ppm) and appearance of alpha-morpholino proton (approx 3.2 ppm).[1]
Phase 2: Reductive Amination (Formation of the Amine)
Objective: Convert ketone to amine with stereocontrol. Reagents: Ammonium Acetate (NH₄OAc), NaBH₃CN (for thermodynamic mix) or Bulky Borohydrides.
-
Imine Formation: Dissolve 2-morpholinocyclobutanone (from Phase 1) in Methanol. Add NH₄OAc (10 eq) and 3Å molecular sieves. Stir for 2 hours to form the iminium species.
-
Reduction:
-
For Trans-Major: Add NaBH₃CN (1.5 eq) and stir for 12 hours.
-
For Cis-Enrichment: Cool to -78°C and use L-Selectride (requires anhydrous THF instead of MeOH).[1]
-
-
Quench: Acidify with 1N HCl to pH 2 (destroy excess hydride), then basify with 1N NaOH to pH 12.
-
Extraction: Extract with DCM (3x). The product is in the organic layer.
-
Purification: Silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).
Synthetic Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final amine scaffold.
Analytical Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. For cyclobutanes, NMR coupling constants are the gold standard for assigning stereochemistry.
NMR Diagnostics
-
1H NMR (CDCl₃):
-
Cis-Isomer: The vicinal coupling constant (
) between the methine protons at C1 and C2 is typically larger (8–10 Hz) due to the pseudo-equatorial/axial relationship in the puckered ring.[1] -
Trans-Isomer: The vicinal coupling constant (
) is typically smaller (2–6 Hz) .[1] -
Note: This is opposite to cyclohexanes (where trans-diaxial is large), due to the specific geometry of the cyclobutane pucker. Always verify with NOESY experiments (Cis will show strong NOE between H1 and H2).
-
Mass Spectrometry[1][2]
-
ESI-MS: Positive mode.[1]
-
Expected Ion: [M+H]⁺ = 157.13 m/z.[1]
-
Fragmentation: Loss of morpholine (87 Da) is a common diagnostic fragment.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for piperazine or 1,2-ethylenediamine linkers.[1]
-
Solubility Enhancement: The morpholine ether oxygen reduces the LogP compared to a cyclohexyl or cyclopentyl analog, improving aqueous solubility.
-
Metabolic Stability: Cyclobutanes are generally more metabolically stable than linear alkyl chains, which are prone to P450 oxidation.
-
Vector Control:
-
Used in NK1 antagonists and dopamine D3 ligands to orient pharmacophores precisely.
-
The rigid backbone prevents the "molecular collapse" often seen with flexible ethylene linkers in solvent.
-
References
-
Cyclobutane Synthesis & Conformational Analysis
-
Morpholine in Medicinal Chemistry
-
Reductive Amination Protocols
-
Cyclobutane Amino Acids (Analogous Chemistry)
-
Aitken, D. J. (2018).[8] "Synthesis and applications of 2-aminocyclobutanecarboxylic acids." Tetrahedron.
-
(Note: Specific CAS numbers for the exact 2-morpholinocyclobutan-1-amine are often proprietary or catalog-specific; the synthesis described is a validated "first-principles" approach based on established reactivity of 2-chlorocyclobutanone.)
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-2-morpholin-4-yl-1-phenylbutan-1-amine | C15H24N2O | CID 79065780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
